Foreword: The Emergence of a Bio-derived Functional Scaffold
Foreword: The Emergence of a Bio-derived Functional Scaffold
An In-depth Technical Guide to the Chemical Properties of [2,2'-Bifuran]-5-carboxylic acid
In the contemporary pursuit of sustainable chemical frameworks, biomass-derived platform molecules have become cornerstones of innovation. Among these, furan-based architectures stand out for their inherent aromaticity, versatile reactivity, and potential to supplant petrochemically derived incumbents. This guide focuses on a molecule of growing interest: [2,2'-Bifuran]-5-carboxylic acid. This compound uniquely merges the π-conjugated bifuran system—a rigid, planar, and electronically active core—with a carboxylic acid moiety, a critical functional handle for synthesis and biological interaction.
This document provides an in-depth exploration of the chemical properties of [2,2'-Bifuran]-5-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explain the causality behind its reactivity, the rationale for its analytical characterization, and its strategic potential in advanced materials and medicinal chemistry.
Molecular and Physicochemical Profile
[2,2'-Bifuran]-5-carboxylic acid is a heterocyclic compound featuring two furan rings linked at the 2-position, with a carboxylic acid group at the 5-position of one ring. This structure imparts a unique combination of rigidity, aromaticity, and functional reactivity.
| Property | Value | Source |
| IUPAC Name | 5-(furan-2-yl)furan-2-carboxylic acid | [1] |
| CAS Number | 856122-70-8 | [2] |
| Molecular Formula | C₉H₆O₄ | [1][2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 63.58 Ų | [3] |
| Predicted logP | 2.2378 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Note: Some properties are based on the isomeric [2,3'-Bifuran]-5-carboxylic acid or are computationally predicted due to limited experimental data for the specific [2,2'] isomer.
Synthesis and Purification: A Strategic Approach
The synthesis of asymmetrically substituted bifuran systems like [2,2'-Bifuran]-5-carboxylic acid requires a controlled cross-coupling strategy to avoid the formation of homocoupled byproducts. While direct synthesis is not widely published, a robust protocol can be designed based on established palladium-catalyzed cross-coupling reactions of furan derivatives.[4]
Conceptual Synthetic Workflow
The logical approach involves the coupling of a furan-2-boronic acid derivative with a protected 5-bromofuran-2-carboxylic acid, followed by deprotection. This strategy provides high regioselectivity.
Caption: Synthetic workflow for [2,2'-Bifuran]-5-carboxylic acid.
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol is a self-validating system; successful coupling in Step 1 can be confirmed by TLC and ¹H NMR (disappearance of starting material signals and appearance of new aromatic signals) before proceeding to hydrolysis.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Introduction: Degas the solution by bubbling nitrogen through it for 20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Causality Insight: The use of a phosphine-ligated palladium(0) catalyst is critical. The ligand stabilizes the catalytic species and facilitates the oxidative addition and reductive elimination steps of the Suzuki cycle. Degassing is essential to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Workup and Intermediate Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl [2,2'-bifuran]-5-carboxylate, can be purified by column chromatography on silica gel.
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Saponification: Dissolve the purified ester in a mixture of methanol and 1 M sodium hydroxide solution. Stir at 50 °C for 4 hours.
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Acidification and Product Collection: Cool the solution in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The resulting precipitate, [2,2'-Bifuran]-5-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
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Final Purification: Recrystallize the crude acid from an ethanol/water mixture to yield the pure product.
Spectroscopic Characterization
The elucidation of the structure of [2,2'-Bifuran]-5-carboxylic acid relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its constituent functional groups and data from similar furan-based compounds.[5][6][7]
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Structural Assignment |
| ¹H NMR | -COOH | ~12-13 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8] |
| Furan Protons | 6.5 - 7.8 ppm (doublets, triplets) | Aromatic protons on the furan rings. Protons adjacent to the oxygen or the inter-ring bond will be shifted differently. The proton α to the COOH group will be the most deshielded. | |
| ¹³C NMR | -C OOH | ~160-170 ppm | Carbonyl carbon of the carboxylic acid.[8] |
| Furan Carbons | ~110-160 ppm | Aromatic carbons of the two furan rings. Quaternary carbons involved in the inter-ring bond and the one bearing the COOH group will be at the downfield end of this range. | |
| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[9][10] |
| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carbonyl stretch, conjugated with the furan ring, which lowers the frequency compared to a non-conjugated acid.[9] | |
| C-O stretch | 1210-1320 cm⁻¹ (strong) | Stretch of the C-O single bond in the carboxylic acid group.[9] | |
| C=C stretch | 1500-1600 cm⁻¹ | Aromatic C=C stretching vibrations within the furan rings. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 178.0270 | Corresponds to the exact mass of C₉H₆O₄. |
| Key Fragments | [M-OH]⁺, [M-COOH]⁺ | Loss of the hydroxyl radical (m/z 161) and the entire carboxyl group (m/z 133) are characteristic fragmentation patterns for carboxylic acids.[8] |
Caption: Structure and numbering for NMR assignment.
Chemical Reactivity and Mechanistic Insights
The reactivity of [2,2'-Bifuran]-5-carboxylic acid is dictated by its two key components: the electron-rich bifuran core and the versatile carboxylic acid group.
Reactivity of the Bifuran Core
The bifuran system is π-excessive, making it more reactive towards electrophiles than benzene.[11] Electrophilic substitution (e.g., nitration, halogenation) is expected to occur at the vacant C5' position of the second furan ring, which is activated by the electron-donating effect of the first furan ring. The existing carboxylic acid group is deactivating, directing incoming electrophiles away from its own ring.
The conjugated diene character within each furan ring also allows for participation in [4+2] cycloaddition (Diels-Alder) reactions, although this can lead to a loss of aromaticity.[11]
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes a wide range of well-established transformations, making the molecule an excellent synthetic intermediate.[1][12]
-
Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or with a more reactive acylating agent yields the corresponding ester. This is fundamental for creating monomers for polyester synthesis.
-
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with SOCl₂) followed by reaction with an amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (5'-(hydroxymethyl)-[2,2'-bifuran]) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Mechanism: Acid-Catalyzed Esterification
Caption: Mechanism of Fischer Esterification.
Applications in Research and Development
The unique structure of [2,2'-Bifuran]-5-carboxylic acid makes it a valuable building block in several high-performance areas.
Polymer Chemistry and Advanced Materials
Drawing parallels from its extensively studied dicarboxylic acid analogue, [2,2']bifuran-5,5'-dicarboxylic acid (BFDCA), this molecule is a prime candidate for creating novel bio-based polymers.[4][13]
-
Monomer for Polyesters: As a mono-acid, it can act as a chain-terminating or end-capping agent in polyester synthesis, allowing for precise control over molecular weight and polymer properties. It can also be used to create copolyesters with unique thermal or barrier properties.
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Functional Materials: The rigid, π-conjugated bifuran core is an excellent scaffold for organic electronic materials.[1] Its derivatives have been explored in dye-sensitized solar cells and organic semiconductors, where the bifuran unit acts as an effective π-spacer to facilitate charge transport.[1][4] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or for further functionalization.
Drug Discovery and Medicinal Chemistry
While direct applications are still emerging, the structural motifs of [2,2'-Bifuran]-5-carboxylic acid are highly relevant to drug design.
-
Scaffold Hopping and Bioisosterism: The bifuran core can be considered a bioisostere of other aromatic systems like biphenyl or naphthalene, which are common in drug molecules. Its bio-based origin and distinct electronic properties make it an attractive alternative for scaffold hopping exercises to improve properties like metabolic stability or solubility.
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Pharmacophore Component: Furan rings are present in numerous approved drugs (e.g., Ranitidine, Nitrofurantoin).[14] The carboxylic acid group is one of the most common functional groups in pharmaceuticals, enhancing water solubility and enabling strong interactions with biological targets like enzymes and receptors through hydrogen bonding and ionic interactions.[12] Therefore, this molecule serves as a valuable starting point for the synthesis of novel bioactive compounds.
Conclusion
[2,2'-Bifuran]-5-carboxylic acid is more than just another heterocyclic compound; it is a strategic, bio-derived platform molecule positioned at the intersection of sustainable materials and functional chemical design. Its well-defined reactivity, stemming from the electronically distinct bifuran core and the synthetically versatile carboxylic acid group, provides a robust foundation for innovation. From creating next-generation bioplastics to serving as a novel scaffold in drug discovery, the potential applications are vast and compelling. This guide has provided the core chemical principles and practical methodologies necessary for researchers to harness the full potential of this promising molecule.
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